molecular formula C17H20BrNO4 B1400749 6-Bromo-3,4-dihydro-4-oxo-spiro[2H-1-benzopyran-2,3'-pyrrolidine]-1'-carboxylic acid 1,1-dimethylethyl ester CAS No. 1291076-20-4

6-Bromo-3,4-dihydro-4-oxo-spiro[2H-1-benzopyran-2,3'-pyrrolidine]-1'-carboxylic acid 1,1-dimethylethyl ester

Cat. No.: B1400749
CAS No.: 1291076-20-4
M. Wt: 382.2 g/mol
InChI Key: VBEBEHLQQRHZSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-3,4-dihydro-4-oxo-spiro[2H-1-benzopyran-2,3'-pyrrolidine]-1'-carboxylic acid 1,1-dimethylethyl ester is a useful research compound. Its molecular formula is C17H20BrNO4 and its molecular weight is 382.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Novel Heterocyclic Systems

  • The synthesis of novel heterocyclic systems, involving spiro-linked tetrahydropyran and dihydro-pyrimidoisoquinoline fragments, incorporates elements related to 6-Bromo-3,4-dihydro-4-oxo-spiro[2H-1-benzopyran-2,3'-pyrrolidine]-1'-carboxylic acid 1,1-dimethylethyl ester. This research demonstrates the compound's relevance in developing new chemical structures (Kisel et al., 2002).

Characterization of Spiro[pyrrolidine-2,3′-oxindoles]

  • Detailed structural and spectral characterization of spiro[pyrrolidine-2,3′-oxindoles] has been conducted. These compounds, which are structurally related to the compound , have been synthesized and analyzed using various spectroscopic techniques, providing insights into their molecular structure (Laihia et al., 2006).

Development of Novel Spiro Pyrano[2,3-d][1,3]thiazolo[3,2-a]pyrimidine Derivatives

  • Research on the one-pot synthesis of novel spiro compounds, including pyrano[2,3-d][1,3]thiazolo[3,2-a]pyrimidine derivatives, highlights the compound's potential in creating diverse and complex molecular structures. These findings are crucial for advancing synthetic chemistry and exploring new therapeutic agents (Li et al., 2014).

Cycloaddition Reactions in Synthesis

  • The compound's structure is relevant in the context of cycloaddition reactions used in the synthesis of complex molecules. Studies on intramolecular cycloaddition reactions involving similar structures provide insights into the compound's synthetic versatility and potential applications in medicinal chemistry (He, 2010).

Cardiotonic Activity of Pyridine Derivatives

  • Research into the synthesis of pyridine derivatives, including those structurally related to the compound, has explored their potential cardiotonic activity. Such studies expand the understanding of the compound's possible therapeutic applications in cardiovascular health (Mosti et al., 1992).

Novel Production Processes

  • The compound's structural framework is relevant in the context of novel production processes, including unexpected transformations in chemical reactions. Understanding these processes can lead to the discovery of new compounds with potential pharmaceutical applications (Norris et al., 1985).

Diuretic Activity of Quinoline Derivatives

  • Studies on the synthesis of quinoline derivatives related to the compound have examined their diuretic activity. This research is significant in developing new diuretic drugs and understanding the pharmacological properties of similar compounds (Ukrainets et al., 2013).

Properties

IUPAC Name

tert-butyl 6-bromo-4-oxospiro[3H-chromene-2,3'-pyrrolidine]-1'-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BrNO4/c1-16(2,3)23-15(21)19-7-6-17(10-19)9-13(20)12-8-11(18)4-5-14(12)22-17/h4-5,8H,6-7,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBEBEHLQQRHZSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CC(=O)C3=C(O2)C=CC(=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-3,4-dihydro-4-oxo-spiro[2H-1-benzopyran-2,3'-pyrrolidine]-1'-carboxylic acid 1,1-dimethylethyl ester
Reactant of Route 2
Reactant of Route 2
6-Bromo-3,4-dihydro-4-oxo-spiro[2H-1-benzopyran-2,3'-pyrrolidine]-1'-carboxylic acid 1,1-dimethylethyl ester
Reactant of Route 3
Reactant of Route 3
6-Bromo-3,4-dihydro-4-oxo-spiro[2H-1-benzopyran-2,3'-pyrrolidine]-1'-carboxylic acid 1,1-dimethylethyl ester
Reactant of Route 4
6-Bromo-3,4-dihydro-4-oxo-spiro[2H-1-benzopyran-2,3'-pyrrolidine]-1'-carboxylic acid 1,1-dimethylethyl ester
Reactant of Route 5
6-Bromo-3,4-dihydro-4-oxo-spiro[2H-1-benzopyran-2,3'-pyrrolidine]-1'-carboxylic acid 1,1-dimethylethyl ester
Reactant of Route 6
6-Bromo-3,4-dihydro-4-oxo-spiro[2H-1-benzopyran-2,3'-pyrrolidine]-1'-carboxylic acid 1,1-dimethylethyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.